molecular formula C10H8F3NO2 B12445652 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline

Cat. No.: B12445652
M. Wt: 231.17 g/mol
InChI Key: ZOZQRKKFFYDRRJ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is a synthetic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline typically involves the reaction of substituted isatins with appropriate reagents. One common method includes the use of trifluoromethylated isatins as starting materials. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the indoline ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its solubility, stability, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H8F3NO2/c1-5-2-3-7-6(4-5)9(16,8(15)14-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

ZOZQRKKFFYDRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O

Origin of Product

United States

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